molecular formula C9H10O4 B1329482 2,5-Dimethoxybenzoic acid CAS No. 2785-98-0

2,5-Dimethoxybenzoic acid

Cat. No.: B1329482
CAS No.: 2785-98-0
M. Wt: 182.17 g/mol
InChI Key: NYJBTJMNTNCTCP-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzoic acid (2,5-DMB) is a benzoic acid derivative with methoxy (-OCH₃) groups at the 2- and 5-positions of the aromatic ring. The compound exhibits high solubility in polar solvents such as water, ethanol, and organic solvents, making it versatile in synthetic chemistry. Its applications include:

  • Synthesis of heterocyclic compounds (e.g., pyridines, imidazoles, and quinolines) .
  • Use as a proton acceptor in stabilizing carboxylic acids and intermediates .
  • Role in pharmaceutical synthesis, such as triazolopyridazines and galbulimima alkaloid GB 13 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxybenzoic acid can be synthesized through several methods. One common method involves the formylation of 1,4-dimethoxybenzene to obtain 2,5-dimethoxybenzaldehyde, followed by reduction to 2,5-dimethoxybenzyl alcohol. The alcohol is then brominated to form 2-bromomethyl-1,4-dimethoxybenzene, which is finally reacted with magnesium or butyl lithium and carbon dioxide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of methyl 3,5-dimethoxybenzoate as a starting material. This compound undergoes a Friedel-Crafts alkylation reaction with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution to produce 4-isopropyl-3,5-dimethoxybenzoic acid, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dimethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The methoxy groups on the benzene ring play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The position and type of substituents (methoxy vs. hydroxy groups) significantly influence chemical properties and biological activity. Key comparisons include:

2,5-Dimethoxybenzoic Acid vs. 3,5-Dimethoxybenzoic Acid

  • Structural Difference : Methoxy groups at 2,5- vs. 3,5-positions.
  • Biological Activity: 3,5-Dimethoxybenzoic acid enhances Microcystis aeruginosa growth and chlorophyll-a levels, contrasting with inhibitory effects of caffeic acid . No direct evidence for 2,5-DMB’s ecological impact, but positional isomerism likely alters bioactivity.

This compound vs. 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

  • Functional Groups : Methoxy (-OCH₃) in 2,5-DMB vs. hydroxyl (-OH) in gentisic acid.
  • Applications :
    • Gentisic acid (C₇H₆O₄ ) inhibits fibroblast growth factors and is used in biochemical research .
    • 2,5-DMB’s methoxy groups reduce hydrogen-bonding capacity, favoring synthetic over direct biological roles.

This compound vs. Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)

  • Structure : Syringic acid has a hydroxyl group at the 4-position and methoxy groups at 3,5-positions.
  • Activity: Syringic acid reduces MC-LR toxin levels in cyanobacteria, highlighting the synergistic effect of hydroxyl and methoxy groups .

Physical and Chemical Properties

Compound Molecular Formula Substituents Key Properties/Effects Applications References
This compound C₉H₁₀O₄ 2,5-OCH₃ White solid, soluble in polar solvents Pharmaceuticals, polymers
3,5-Dimethoxybenzoic acid C₉H₁₀O₄ 3,5-OCH₃ Promotes cyanobacterial growth Ecological studies
2,3-Dimethoxybenzoic acid C₉H₁₀O₄ 2,3-OCH₃ mp 122–124°C Chemical intermediates
2,5-Dihydroxybenzoic acid C₇H₆O₄ 2,5-OH Inhibits fibroblast growth factors Biochemical research
Syringic acid C₉H₁₀O₅ 3,5-OCH₃, 4-OH Reduces cyanobacterial toxins Water treatment

Biological Activity

2,5-Dimethoxybenzoic acid (DMB) is an aromatic compound with the molecular formula C9H10O4C_9H_{10}O_4 and a molecular weight of approximately 182.173 g/mol. It is primarily known as an intermediate in the synthesis of various alkaloids, particularly galbulimima alkaloid GB 13. Recent research has highlighted its potential biological activities, including antifungal, antibacterial, and antioxidant properties, making it a compound of interest in both pharmaceutical and food industries.

  • Molecular Formula : C9H10O4C_9H_{10}O_4
  • Molecular Weight : 182.173 g/mol
  • Melting Point : 74-78 °C
  • Boiling Point : 329.5 °C
  • Density : 1.2 g/cm³
  • Flash Point : 133.6 °C

Antifungal Activity

One of the most significant biological activities of DMB is its antifungal effect. Studies have demonstrated that DMB exhibits considerable efficacy against postharvest pathogens affecting strawberries, such as Botrytis cinerea and Rhizopus stolonifer.

Case Study: Antifungal Efficacy on Strawberry Fruits

A study conducted by Ghaffari et al. (2013) evaluated the antifungal activity of DMB on strawberry fruits. The results indicated that DMB could reduce fungal growth by over 75% under controlled conditions. The mechanism of action appears to involve disruption of fungal cell membranes, leading to increased permeability and eventual cell death.

PathogenInhibition (%)Concentration (mg/mL)
Botrytis cinerea78%1
Rhizopus stolonifer65%1

This data suggests that DMB could serve as a natural preservative in food applications, particularly for fruits susceptible to fungal infections.

Antibacterial Activity

In addition to its antifungal properties, DMB has shown potential antibacterial effects against several pathogenic bacteria. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings on Antibacterial Properties

A study published in the Journal of Applied Microbiology explored the antibacterial effects of DMB against Escherichia coli and Staphylococcus aureus. The results demonstrated that DMB exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL for E. coli and 1 mg/mL for S. aureus.

BacteriaMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus1

These findings suggest that DMB could be a promising candidate for developing natural antibacterial agents.

Antioxidant Activity

DMB has also been investigated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases by scavenging free radicals in biological systems.

Study on Antioxidant Potential

A study conducted by Wang et al. (2020) assessed the radical scavenging activity of DMB using various assays, including DPPH and ABTS tests. The results indicated that DMB exhibited significant antioxidant activity with IC50 values comparable to conventional antioxidants like ascorbic acid.

Assay TypeIC50 (mg/mL)
DPPH0.3
ABTS0.25

These results highlight the potential use of DMB in formulations aimed at reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethoxybenzoic acid, and how is its purity validated?

this compound (CAS 2785-98-0) is synthesized via methoxylation or esterification of precursor benzoic acid derivatives. A common application is its role as an intermediate in synthesizing Galbulimma alkaloid GB13, where regioselective methoxy group introduction is critical . Purity validation typically employs:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
  • Melting Point Determination (74–78°C) to confirm crystallinity .
  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation, referencing spectral libraries like PubChem .

Q. How does the substitution pattern of methoxy groups influence the physical properties of dimethoxybenzoic acids?

The positions of methoxy groups significantly affect solubility, melting points, and reactivity. For example:

  • This compound has a melting point of 74–78°C and density of 1.2 g/cm³ .
  • 2,6-Dimethoxybenzoic acid (CAS 1466-76-8) melts at 178–180°C, indicating higher crystallinity due to symmetric substitution .
    Comparative studies using X-ray crystallography (e.g., derivatives in Acta Crystallographica ) reveal how steric and electronic effects dictate intermolecular interactions.

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

  • A building block for alkaloid synthesis (e.g., Galbulimma GB13) .
  • A precursor for oxazole derivatives with potential bioactivity, synthesized via condensation reactions .
  • A model compound for studying methoxy-directed electrophilic substitution in aromatic systems.

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound derivatives be resolved?

Discrepancies in reported yields (e.g., esterification or amidation reactions) may arise from:

  • Catalyst Degradation : Instability of acid catalysts under prolonged heating .
  • Byproduct Formation : Use GC-MS to detect intermediates, as demonstrated in lactic acid bacterial media analysis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar solvents.

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Key methodologies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) for selective methoxylation .
  • Reaction Monitoring : Real-time FT-IR spectroscopy to track methoxy group incorporation.
  • Purification Techniques : Solid-Phase Extraction (SPE) or recrystallization from ethanol-water mixtures to isolate high-purity product (>98%) .

Q. How do computational models predict the reactivity of this compound in enzyme inhibition studies?

Density Functional Theory (DFT) simulations compare its electronic structure to salicylic acid derivatives. For example:

  • The electron-donating methoxy groups increase aromatic ring electron density, altering binding affinities to cyclooxygenase (COX) enzymes .
  • Molecular docking studies (using software like AutoDock) validate its potential as a COX-2 inhibitor, leveraging structural analogs from PubChem data .

Q. What analytical challenges arise in quantifying trace this compound in biological matrices?

  • Matrix Interference : Co-eluting metabolites in cell cultures require QuEChERS sample preparation or derivatization (e.g., silylation for GC-MS) .
  • Detection Limits : Ultra-HPLC (UHPLC) with tandem MS improves sensitivity to ng/mL levels.

Q. Methodological Guidelines

8. Recommended techniques for characterizing this compound derivatives:

  • Single-Crystal X-Ray Diffraction : Resolve stereochemistry of oxazole derivatives (e.g., (E)-4-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for pharmaceutical formulation studies.
  • 2D-NMR (COSY, HSQC) : Assign methoxy proton environments in complex mixtures .

Q. How to address discrepancies in reported melting points across literature sources?

  • Standardized Calibration : Use NIST-traceable reference materials.
  • Sample Purity Verification : Cross-check with independent methods (e.g., elemental analysis) .

Properties

IUPAC Name

2,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJBTJMNTNCTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182164
Record name 2,5-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2785-98-0
Record name 2,5-Dimethoxybenzoic acid
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Record name 2,5-DIMETHOXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 7.05 g. (0.042 mole) of 5-methoxysalicyclic acid, 34.4 g. (0.2 mole) of methyl benzenesulfonate, 4.8 g. (0.2 mole) of sodium hydride and 100 ml. of N,N-dimethylformamide was heated at 125° C. for 16 hours, then poured into water. The mixture was extracted with diethyl ether and the extracts washed thrice with 200 ml. portions of 5N sodium hydroxide solution. The extracts were dried over magnesium sulfate, then evaporated to provide a residue which was dissolved in 100 ml. of ethanol and 100 ml. of 1N sodium hydroxide solution. The resulting solution was heated at reflux for 3 hours, then acidified with hydrochloric acid. The resulting solution was extracted with 200 ml. of diethyl ether. The extracts were washed with water, then dried. Evaporation provided 2,5-dimethoxybenzoic acid, m.p. 80°-85° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Dimethoxybenzoic acid
2,5-Dimethoxybenzoic acid
2,5-Dimethoxybenzoic acid

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